molecular formula C11H23NO2 B15328662 Propyl (S)-3-(aminomethyl)-5-methylhexanoate

Propyl (S)-3-(aminomethyl)-5-methylhexanoate

Cat. No.: B15328662
M. Wt: 201.31 g/mol
InChI Key: NYYKBBLMUACATG-JTQLQIEISA-N
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Description

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound with a complex structure that includes an ester functional group, an aminomethyl group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the esterification of (3S)-3-(aminomethyl)-5-methylhexanoic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of propyl (3S)-3-(aminomethyl)-5-methylhexanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active (3S)-3-(aminomethyl)-5-methylhexanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: Used as a pH adjuster in cosmetics.

    2-Amino-2-methylpropanol: Similar structure but different functional groups and applications.

    2-Aminobenzothiazole: A heterocyclic compound with different chemical properties.

Uniqueness

Propyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its branched structure and stereochemistry also contribute to its unique properties compared to other similar compounds.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

propyl (3S)-3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C11H23NO2/c1-4-5-14-11(13)7-10(8-12)6-9(2)3/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1

InChI Key

NYYKBBLMUACATG-JTQLQIEISA-N

Isomeric SMILES

CCCOC(=O)C[C@H](CC(C)C)CN

Canonical SMILES

CCCOC(=O)CC(CC(C)C)CN

Origin of Product

United States

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